N-(2,3-dimethoxy-2-methylpropyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N-(2,3-dimethoxy-2-methylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides. This compound is characterized by the presence of a trifluoromethoxyphenyl group and a dimethoxy-methylpropyl group attached to the ethanediamide backbone. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethanediamide Backbone: This can be achieved by reacting an appropriate diamine with an acylating agent.
Introduction of the Trifluoromethoxyphenyl Group: This step may involve the use of a trifluoromethoxy-substituted benzene derivative, which can be introduced through electrophilic aromatic substitution or other suitable methods.
Attachment of the Dimethoxy-Methylpropyl Group: This can be done through alkylation reactions, where the dimethoxy-methylpropyl group is introduced using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethoxy-2-methylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide: can be compared with other ethanediamides that have different substituents on the phenyl ring or the alkyl chain.
N-(2,3-dimethoxy-2-methylpropyl)-N’-[4-(trifluoromethyl)phenyl]ethanediamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N-(2,3-dimethoxy-2-methylpropyl)-N’-[4-(methoxy)phenyl]ethanediamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N-(2,3-dimethoxy-2-methylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide may impart unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and specific binding interactions with biological targets.
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O5/c1-14(24-3,9-23-2)8-19-12(21)13(22)20-10-4-6-11(7-5-10)25-15(16,17)18/h4-7H,8-9H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXTYNLSNXAELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(COC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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